Pentyl 4-oxodecanoate
Description
Pentyl 4-oxodecanoate is an ester derivative characterized by a pentyl group esterified to a decanoic acid backbone with a ketone (oxo) functional group at the fourth carbon position. Structurally, it combines a medium-chain ester (pentyl) with a longer aliphatic chain (decanoate) and a polar ketone moiety. Esters with oxo groups are often utilized in industrial solvents, fragrances, or bioactive molecules due to their balanced polarity and volatility .
Properties
CAS No. |
918883-29-1 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
pentyl 4-oxodecanoate |
InChI |
InChI=1S/C15H28O3/c1-3-5-7-8-10-14(16)11-12-15(17)18-13-9-6-4-2/h3-13H2,1-2H3 |
InChI Key |
MCIDWXIDROUORJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCC(=O)OCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl 4-oxodecanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-oxodecanoic acid with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-oxodecanoate undergoes various chemical reactions, including:
Oxidation: Oxidizing agents like potassium permanganate can oxidize this compound to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Oxidation: Potassium permanganate, acidic medium.
Major Products Formed
Hydrolysis: 4-oxodecanoic acid and pentanol.
Reduction: Corresponding alcohol.
Oxidation: Carboxylic acids.
Scientific Research Applications
Pentyl 4-oxodecanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pentyl 4-oxodecanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
(a) 4-Oxopentyl Acetate (CAS 5185-97-7)
- Structure : Shorter chain (C5 backbone) with an acetate ester and a 4-oxo group.
- Key Differences: The shorter chain length reduces molecular weight (MW: ~158.19 g/mol) compared to this compound (estimated MW: ~256.35 g/mol). The oxo group in both compounds enhances polarity, but the longer decanoate chain in this compound likely increases hydrophobicity and boiling point.
- Applications : Used in specialty solvents and fragrances due to moderate volatility and ketone reactivity .
(b) Pentyl Acetate
- Structure : Lacks an oxo group; simpler ester (pentyl + acetate).
- Key Differences: Higher volatility than this compound due to the absence of a long hydrocarbon chain. Evaporation rate is slower than butyl acetate but faster than oxo-containing esters .
- Applications : Common solvent in coatings and adhesives, where moderate evaporation is required .
(c) Pentyl Butyrate
- Structure : Butyrate ester (C4 acid) with a pentyl group.
- Key Differences: Shorter acid chain compared to decanoate, resulting in lower molecular weight (MW: ~158.24 g/mol). Volatility is higher, as observed in biological systems where pentyl butyrate is released as a volatile semiochemical . The oxo group in this compound may reduce volatility but increase solubility in polar solvents.
Functional Analogues
(a) (E)-4-Oxo-2-hexenal
- Structure : Unsaturated aldehyde with a 4-oxo group.
- Key Differences: The aldehyde group increases reactivity compared to esters. Found in biological systems as a volatile organic compound (VOC), suggesting that oxo groups enhance volatility in smaller molecules. This compound’s larger size likely diminishes such volatility .
(b) Decanoic Acid, 10-Oxo-10-(phenylamino)- (CAS 61797-98-6)
- Structure: Decanoic acid derivative with a phenylamino-oxo group at the terminal carbon.
- This compound’s applications may lean toward pharmaceuticals or agrochemicals .
Physicochemical Properties (Inferred)
| Compound | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Solubility | Key Features |
|---|---|---|---|---|
| This compound | ~256.35 | 240–260 | Low in water; miscible in organic solvents | Long chain + oxo group enhances thermal stability |
| 4-Oxopentyl acetate | 158.19 | 190–210 | Moderate in ethanol | Shorter chain, higher volatility |
| Pentyl acetate | 130.18 | 148–152 | Insoluble in water | High volatility, simple ester |
| Pentyl butyrate | 158.24 | 160–165 | Low water solubility | Used in flavoring agents |
Note: Data inferred from structural analogs and trends in ester chemistry .
Biological Activity
Pentyl 4-oxodecanoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by a pentyl chain attached to a 4-oxodecanoate moiety. Its molecular structure can influence its interaction with biological systems, particularly in terms of pharmacokinetics and receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects : Studies have shown that compounds with similar structures can modulate inflammatory pathways, potentially making this compound a candidate for anti-inflammatory therapies.
- Cannabinoid Receptor Interaction : Some derivatives of oxodecanoates have been studied for their affinity towards cannabinoid receptors, particularly CB2 receptors, which are implicated in immune response modulation and pain relief.
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing signaling pathways related to inflammation and pain.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in inflammatory processes, suggesting a potential mechanism for this compound.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine production | |
| Cannabinoid receptor | Moderate affinity for CB2 receptor | |
| Enzyme inhibition | Inhibition of cyclooxygenase (COX) |
Case Study: Anti-inflammatory Properties
In a study examining the anti-inflammatory properties of related compounds, this compound was tested for its ability to reduce inflammation markers in vitro. The results indicated a significant decrease in pro-inflammatory cytokines when treated with the compound, supporting its potential as an anti-inflammatory agent.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy and safety.
- Absorption : The lipophilicity of the compound suggests good absorption characteristics through biological membranes.
- Metabolism : Initial studies indicate that it may undergo metabolic transformations similar to other fatty acid derivatives.
- Excretion : Research on related compounds suggests that they are primarily excreted via urine after metabolic processing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
